5H-1,3,4,5,7-Pentaazacyclopenta[b]naphthalene-6,8,9-trione, 5,7-dimethyl-3,4-dihydro-
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Overview
Description
5,7-dimethyl-3H-imidazo[4’,5’:5,6]pyrido[2,3-d]pyrimidine-6,8,9(4H,5H,7H)-trione is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple fused rings and nitrogen atoms, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-3H-imidazo[4’,5’:5,6]pyrido[2,3-d]pyrimidine-6,8,9(4H,5H,7H)-trione typically involves multi-step reactions. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-3H-imidazo[4’,5’:5,6]pyrido[2,3-d]pyrimidine-6,8,9(4H,5H,7H)-trione undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
5,7-dimethyl-3H-imidazo[4’,5’:5,6]pyrido[2,3-d]pyrimidine-6,8,9(4H,5H,7H)-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3H-imidazo[4’,5’:5,6]pyrido[2,3-d]pyrimidine-6,8,9(4H,5H,7H)-trione involves its interaction with specific molecular targets. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: This compound is a nonpeptidic angiotensin II receptor antagonist with a similar imidazo[4,5-b]pyridine scaffold.
Imidazole-containing compounds: These compounds share the imidazole ring structure and exhibit a wide range of biological activities.
Uniqueness
5,7-dimethyl-3H-imidazo[4’,5’:5,6]pyrido[2,3-d]pyrimidine-6,8,9(4H,5H,7H)-trione is unique due to its multi-fused ring structure and the presence of multiple nitrogen atoms. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H9N5O3 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
11,13-dimethyl-2,4,6,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(9),3(7),4-triene-8,10,12-trione |
InChI |
InChI=1S/C10H9N5O3/c1-14-8-4(9(17)15(2)10(14)18)6(16)5-7(13-8)12-3-11-5/h3H,1-2H3,(H2,11,12,13,16) |
InChI Key |
WLPIWAZJHDUPCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)C3=C(N2)N=CN3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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